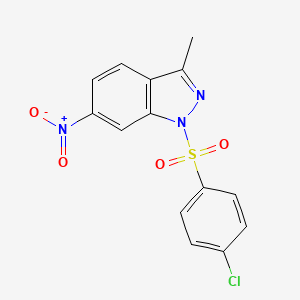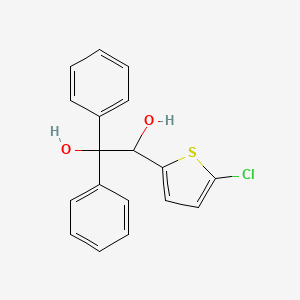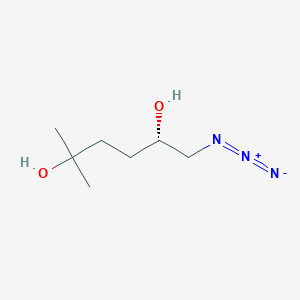
1-(4-Chlorobenzene-1-sulfonyl)-3-methyl-6-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzene-1-sulfonyl)-3-methyl-6-nitro-1H-indazole is a chemical compound that belongs to the class of sulfonyl indazoles This compound is characterized by the presence of a chlorobenzene sulfonyl group, a methyl group, and a nitro group attached to the indazole ring
Preparation Methods
The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-3-methyl-6-nitro-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methyl-6-nitroindazole in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, followed by purification of the product through recrystallization or chromatography .
Chemical Reactions Analysis
1-(4-Chlorobenzene-1-sulfonyl)-3-methyl-6-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The chlorobenzene sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chlorobenzene-1-sulfonyl)-3-methyl-6-nitro-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-3-methyl-6-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Chlorobenzene-1-sulfonyl)-3-methyl-6-nitro-1H-indazole can be compared with other similar compounds, such as:
1-(4-Chlorobenzene-1-sulfonyl)piperidine-3-carboxylic acid: This compound also contains a chlorobenzene sulfonyl group but has a different core structure.
2-(4-Fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide: This compound contains a sulfonyl group and is studied for its antibacterial activities.
Properties
CAS No. |
62271-20-9 |
|---|---|
Molecular Formula |
C14H10ClN3O4S |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-methyl-6-nitroindazole |
InChI |
InChI=1S/C14H10ClN3O4S/c1-9-13-7-4-11(18(19)20)8-14(13)17(16-9)23(21,22)12-5-2-10(15)3-6-12/h2-8H,1H3 |
InChI Key |
FEAYPXNYBRGGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14527333.png)
![2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide](/img/structure/B14527336.png)






![Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate](/img/structure/B14527386.png)

![Diethyl [2-(triphenylstannyl)ethyl]phosphonate](/img/structure/B14527398.png)


![4,4'-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14527404.png)
